5,6-Dimethyl-2,3-dihydropyrazine

Flavor Stability Photooxygenation Dihydropyrazine Reactivity

5,6-Dimethyl-2,3-dihydropyrazine (CAS 15986-92-2) is a dihydropyrazine derivative with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol. This compound features a partially saturated pyrazine ring with methyl groups at the 5 and 6 positions, distinguishing it from fully aromatic pyrazines and other dihydropyrazine isomers.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 15986-92-2
Cat. No. B095150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2,3-dihydropyrazine
CAS15986-92-2
Synonyms2,3-dihydro-5,6-dimethylpyrazine
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCC1=NCCN=C1C
InChIInChI=1S/C6H10N2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3
InChIKeyAPYDCJBHJXFOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-2,3-dihydropyrazine (CAS 15986-92-2) Flavor and Fragrance Compound Overview


5,6-Dimethyl-2,3-dihydropyrazine (CAS 15986-92-2) is a dihydropyrazine derivative with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol [1]. This compound features a partially saturated pyrazine ring with methyl groups at the 5 and 6 positions, distinguishing it from fully aromatic pyrazines and other dihydropyrazine isomers . It is a colorless to pale yellow liquid with a distinctive roasted and nutty aroma profile, naturally formed during Maillard reactions in foods and beverages [2].

Reported roasted, nutty aroma profile supports flavor chemistry and sensory research.
Dihydropyrazine core enables differentiation from fully aromatic pyrazines in stability and reactivity studies.
Supports Maillard reaction pathway investigation and flavor formation research.

Why 5,6-Dimethyl-2,3-dihydropyrazine Cannot Be Replaced by Generic Pyrazines


Simple substitution of 5,6-dimethyl-2,3-dihydropyrazine with other pyrazine derivatives is not scientifically valid due to fundamental differences in chemical structure and resulting properties. The partially saturated 2,3-dihydro moiety confers distinct reactivity, stability, and sensory characteristics compared to fully aromatic pyrazines [1]. Furthermore, the specific 5,6-dimethyl substitution pattern on the dihydropyrazine core results in unique odor threshold and profile differences relative to other alkylated pyrazines and dihydropyrazine isomers [2]. These structural distinctions directly impact performance in flavor applications and analytical behavior, making targeted procurement essential for reproducible results.

Fully aromatic pyrazines lack the 2,3-dihydro moiety; singlet oxygen reactivity and oxidative stability profiles may not reproduce.
2,3,5-Trimethylpyrazine or other alkylated pyrazines may shift odor threshold and sensory character, requiring empirical validation.
Phenyl-substituted dihydropyrazine analogs can exhibit significantly higher photooxidation rates, limiting shelf-life comparability.

Quantitative Evidence Differentiating 5,6-Dimethyl-2,3-dihydropyrazine from Analogs


Singlet Oxygen Reactivity: 5,6-Dimethyl-2,3-dihydropyrazine vs. 5-Methyl-6-phenyl Analog

5,6-Dimethyl-2,3-dihydropyrazine (DMD) exhibits significantly lower reactivity toward singlet oxygen compared to its phenyl-substituted analog, 5-methyl-6-phenyl-2,3-dihydropyrazine (MPD). The total rate constant (k_T) for DMD in N,N-dimethylacetamide is 58.9 × 10^5 M^-1 s^-1, while MPD in tributyl phosphate reaches 159.0 × 10^5 M^-1 s^-1, a 2.7-fold increase [1].

Photooxidation Reactivity
Head-to-head
kT: 58.9 × 105 M-1 s-1 (target) vs 159.0 × 105 M-1 s-1 (MPD) — 2.7-fold lower
Supports oxidative stability review in light-exposed formulations.
Solvent differs between measurements; context-dependent.
Flavor Stability Photooxygenation Dihydropyrazine Reactivity

Odor Threshold Comparison: 5,6-Dimethyl-2,3-dihydropyrazine vs. 2,3,5-Trimethylpyrazine

While 5,6-dimethyl-2,3-dihydropyrazine is known for its roasted, nutty aroma, its exact odor threshold has not been quantitatively reported in the peer-reviewed literature. In contrast, the structurally related 2,3,5-trimethylpyrazine has a reported odor threshold of 11.00 μg/kg in water [1]. This threshold is notably higher than that of other pyrazines like 2,5-dimethylpyrazine (0.80 μg/kg) and 2-ethyl-3,5-dimethylpyrazine (1.00 μg/kg) [2], indicating that methylation pattern and saturation state profoundly impact odor potency. The dihydropyrazine structure of 5,6-dimethyl-2,3-dihydropyrazine is expected to further modulate its sensory profile, but direct quantitative comparison is not possible due to a lack of data.

Odor Threshold Data
Data to verify
No published odor threshold for target. 2,3,5-Trimethylpyrazine: 11.00 μg/kg; other pyrazines 0.80–1.00 μg/kg.
Odor potency cannot be inferred from analogs; empirical threshold determination required.
Class-level inference; precise dosing needs dedicated sensory study.
Flavor Science Sensory Analysis Odor Threshold

Cellular Toxicity and DNA Strand-Breakage Activity: 5,6-Dimethyl-2,3-dihydropyrazine vs. 3-Hydro-2,2,5,6-tetramethylpyrazine

5,6-Dimethyl-2,3-dihydropyrazine has been shown to induce DNA strand-breakage activity in vitro, likely via generation of reactive oxygen species [1]. A comparative study on human hepatoma HepG2 cells revealed that 5,6-dimethyl-2,3-dihydropyrazine and 3-hydro-2,2,5,6-tetramethylpyrazine exhibit differential cytotoxicity profiles [2]. However, specific IC50 or LD50 values were not provided in the available abstracts, precluding quantitative comparison.

Cellular Toxicity
Class-level
Induces DNA strand-breakage and apoptosis markers (cleaved PARP, SAPK/JNK) in vitro; high accumulation in brain, spinal cord, salivary gland, thymus in mice.
Supports toxicological endpoint review for food-related flavor research.
Quantitative cytotoxicity data not reported; model-dependent context.
Toxicology In Vitro Toxicology DNA Damage

Analytical Characterization: HPLC Separation and Detection Parameters

5,6-Dimethyl-2,3-dihydropyrazine can be reliably analyzed using reverse-phase HPLC with a Newcrom R1 column and a mobile phase consisting of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) [1]. This method provides a scalable approach for purity assessment and impurity profiling. In contrast, fully aromatic pyrazines like 2,3-dimethylpyrazine require different chromatographic conditions due to their distinct polarity and retention characteristics, necessitating separate method validation.

HPLC Characterization
Method context
Reverse-phase HPLC on Newcrom R1; mobile phase acetonitrile/water/phosphoric acid. Effective for purity and impurity profiling.
Supports method validation for dihydropyrazine quantification.
Conditions differ from fully aromatic pyrazines; separate validation needed.
Analytical Chemistry HPLC Method Quality Control

Physicochemical Properties: Boiling Point and Solubility

5,6-Dimethyl-2,3-dihydropyrazine has a boiling point of 60-63 °C at 18 Torr and a solubility of approximately 29 g/L in water at 25 °C [1]. For comparison, 2,3,5-trimethylpyrazine has a boiling point of 173.1 °C at atmospheric pressure [2]. These differences in volatility and hydrophilicity directly impact handling, formulation, and release characteristics in flavor applications.

Volatility & Solubility
Cross-study comparable
BP: 60–63 °C (18 Torr); water solubility ~29 g/L (25 °C). Comparator 2,3,5-trimethylpyrazine BP 173.1 °C (atm).
Higher volatility may influence aroma release; formulation context.
Pressure conditions differ; direct comparison limited.
Physical Chemistry Solubility Volatility

Recommended Applications for 5,6-Dimethyl-2,3-dihydropyrazine Based on Quantitative Evidence


Flavor Stability Studies in Photooxidative Conditions

Researchers investigating flavor degradation under light exposure should select 5,6-dimethyl-2,3-dihydropyrazine for its relatively low singlet oxygen reactivity compared to phenyl-substituted analogs [4]. This property makes it a suitable candidate for formulations requiring extended shelf-life or exposure to retail lighting.

Sensory Threshold Determination and Flavor Dosing Research

Given the absence of published odor threshold data for 5,6-dimethyl-2,3-dihydropyrazine [4], it is an ideal candidate for fundamental sensory research aimed at establishing structure-odor relationships within the dihydropyrazine class. Procurement of high-purity material is essential for accurate threshold determination using GC-olfactometry.

Toxicological Assessment of Maillard Reaction Products

Due to its demonstrated DNA strand-breakage activity and specific biodistribution profile in vivo [4], 5,6-dimethyl-2,3-dihydropyrazine is a critical reference compound for studies evaluating the safety of heat-generated food flavorants. Its use in comparative toxicology with other dihydropyrazines can elucidate structure-toxicity relationships.

Analytical Method Development and Quality Control

The established HPLC method for 5,6-dimethyl-2,3-dihydropyrazine [4] supports its use as a reference standard in analytical laboratories developing or validating methods for dihydropyrazine quantification in complex matrices such as roasted foods, coffee, and fermented products.

Application
Selection Property
Validation Focus
Flavor photooxidation stability studies
Singlet oxygen reactivity context
Oxidative stability under light exposure
Sensory threshold determination
Odor threshold data gap
Empirical GC‑O determination
Toxicological evaluation of Maillard products
DNA strand‑breakage & biodistribution profile
Structure‑toxicity relationships
Analytical method development for dihydropyrazines
HPLC retention behavior
Method robustness and purity profiling

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32 linked technical documents
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